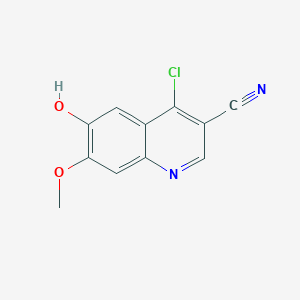
1-Propyl-3,4-dihydroquinoxalin-2(1H)-one
Overview
Description
1-Propyl-3,4-dihydroquinoxalin-2(1H)-one: is an organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic aromatic compounds that contain a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of a propyl group at the first position and a carbonyl group at the second position of the dihydroquinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propyl-3,4-dihydroquinoxalin-2(1H)-one can be synthesized through several methods. One common approach involves the condensation of 1,2-diaminobenzene with a suitable carbonyl compound, such as propionaldehyde, under acidic or basic conditions. The reaction typically proceeds as follows:
-
Condensation Reaction
Reactants: 1,2-diaminobenzene and propionaldehyde.
Conditions: Acidic or basic catalyst, solvent (e.g., ethanol or methanol), and reflux.
Product: this compound.
-
Cyclization Reaction
Reactants: Intermediate formed from the condensation reaction.
Conditions: Heating under reflux.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Propyl-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:
-
Oxidation
Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Aqueous or organic solvent, controlled temperature.
Products: Oxidized derivatives of the quinoxaline ring.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Solvent (e.g., ethanol or tetrahydrofuran), ambient or elevated temperature.
Products: Reduced derivatives of the quinoxaline ring.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Solvent (e.g., dichloromethane or acetonitrile), catalyst (e.g., Lewis acids).
Products: Substituted quinoxaline derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane, acetonitrile.
Catalysts: Acidic or basic catalysts, Lewis acids.
Scientific Research Applications
1-Propyl-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
-
Medicinal Chemistry
- Potential use as a pharmacophore in the design of new drugs.
- Investigation of its biological activity against various diseases.
-
Materials Science
- Use as a building block in the synthesis of advanced materials.
- Exploration of its electronic and optical properties.
-
Biological Studies
- Study of its interactions with biological macromolecules.
- Evaluation of its potential as a biochemical probe.
-
Industrial Applications
- Use in the synthesis of specialty chemicals.
- Potential applications in the development of new catalysts.
Mechanism of Action
The mechanism of action of 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
-
Binding to Enzymes
- Inhibition or activation of enzyme activity.
- Modulation of metabolic pathways.
-
Interaction with Receptors
- Binding to cellular receptors.
- Alteration of signal transduction pathways.
-
Modulation of Gene Expression
- Influence on transcription factors.
- Regulation of gene expression levels.
Comparison with Similar Compounds
1-Propyl-3,4-dihydroquinoxalin-2(1H)-one can be compared with other similar compounds in the quinoxaline family:
-
1-Methyl-3,4-dihydroquinoxalin-2(1H)-one
- Similar structure with a methyl group instead of a propyl group.
- Differences in physical and chemical properties.
-
1-Ethyl-3,4-dihydroquinoxalin-2(1H)-one
- Similar structure with an ethyl group instead of a propyl group.
- Variations in reactivity and applications.
-
1-Butyl-3,4-dihydroquinoxalin-2(1H)-one
- Similar structure with a butyl group instead of a propyl group.
- Unique properties and potential uses.
Properties
IUPAC Name |
1-propyl-3,4-dihydroquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-7-13-10-6-4-3-5-9(10)12-8-11(13)14/h3-6,12H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMNRZXHTWNKAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(chloromethyl)-1H-thieno[3,4-d]imidazole](/img/structure/B1648263.png)





![N-[(4-bromophenyl)methyl]propanamide](/img/structure/B1648287.png)


![Ethyl-2-[5-(3-nitrophenyl)]furoyl-acetate](/img/structure/B1648309.png)

![3-Methylbenzo[d]isoxazole-5-carbonitrile](/img/structure/B1648317.png)
